N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 727706-12-9
VCID: VC11795016
InChI: InChI=1S/C18H21N3O5/c1-11-4-2-3-7-18(11)16(23)21(17(24)20-18)9-15(22)19-12-5-6-13-14(8-12)26-10-25-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,19,22)(H,20,24)
SMILES: CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol

N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

CAS No.: 727706-12-9

Cat. No.: VC11795016

Molecular Formula: C18H21N3O5

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide - 727706-12-9

Specification

CAS No. 727706-12-9
Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Standard InChI InChI=1S/C18H21N3O5/c1-11-4-2-3-7-18(11)16(23)21(17(24)20-18)9-15(22)19-12-5-6-13-14(8-12)26-10-25-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,19,22)(H,20,24)
Standard InChI Key NWQLGJJRKASSGC-UHFFFAOYSA-N
SMILES CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₂₁N₃O₅, with a molecular weight of 359.4 g/mol. Its IUPAC name, N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, reflects its hybrid architecture:

  • A 1,3-benzodioxole group (aromatic ring fused with a dioxolane ring).

  • A 1,3-diazaspiro[4.5]decan-2,4-dione core (spirocyclic diketone with nitrogen atoms at positions 1 and 3).

  • An acetamide linker bridging the two subsystems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₅
Molecular Weight359.4 g/mol
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
InChIKeyNWQLGJJRKASSGC-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous diazaspirodecane derivatives are typically synthesized through multi-step strategies:

  • Formation of the Spirocyclic Core: Cyclocondensation of cyclohexanone with urea derivatives yields the 1,3-diazaspiro[4.5]decan-2,4-dione scaffold .

  • Functionalization: Alkylation or acylation at the nitrogen atom introduces substituents. For this compound, an acetamide group is appended via nucleophilic substitution .

  • Benzodioxole Coupling: The benzodioxole moiety is attached through amide bond formation, often using carbodiimide coupling agents.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR: Distinct signals for the spirocyclic diketone (δ 2.5–3.5 ppm for CH₂ groups) and benzodioxole protons (δ 6.7–7.1 ppm).

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 360.4.

CompoundActivityTargetSource
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamideHDAC inhibition (IC₅₀ = 120 nM)Cancer cells
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-sulfamoylphenyl)acetamideAnticonvulsant (ED₅₀ = 15 mg/kg)GABA receptors

Comparative Analysis with Structural Variants

Role of the Benzodioxole Group

Replacing the o-tolyl group in analog with 1,3-benzodioxol-5-yl enhances metabolic stability due to reduced cytochrome P450-mediated oxidation. This modification may improve oral bioavailability.

Impact of Spirocyclic Substituents

The 6-methyl group on the diazaspirodecane core (vs. unsubstituted in ) introduces steric hindrance, potentially altering binding affinity to enzymatic targets .

Future Research Directions

Pharmacological Profiling

  • In Vitro Screens: Assess HDAC inhibition, antioxidant capacity, and cytotoxicity.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in rodent models of epilepsy or cancer.

Synthetic Optimization

  • Green Chemistry Approaches: Explore catalytic spirocyclization methods to reduce waste .

  • Prodrug Design: Enhance solubility via phosphate ester derivatives.

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